Methyl-4-bromomethyl-2,6-dimethoxy benzoate
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Overview
Description
Methyl-4-bromomethyl-2,6-dimethoxy benzoate: is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . It is a derivative of benzoic acid, specifically a methyl ester with bromomethyl and dimethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-bromomethyl-2,6-dimethoxy benzoate typically involves the bromination of methyl-2,6-dimethoxybenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl-4-bromomethyl-2,6-dimethoxy benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl-4-bromomethyl-2,6-dimethoxy benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Industry: In the production of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Methyl-4-bromomethyl-2,6-dimethoxy benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethoxy groups enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- Methyl-4-bromomethylbenzoate
- Methyl-2,6-dimethoxybenzoate
- Methyl-4-(bromomethyl)benzoate
Uniqueness: Methyl-4-bromomethyl-2,6-dimethoxy benzoate is unique due to the presence of both bromomethyl and dimethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the dimethoxy groups enhance solubility and interaction with biological targets .
Biological Activity
Methyl-4-bromomethyl-2,6-dimethoxy benzoate, a compound with the molecular formula C10H11BrO4, has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its bromomethyl and dimethoxy substituents on a benzoate backbone. The presence of these functional groups influences its biological interactions and reactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the bromine atom, which enhances its interaction with microbial cell membranes.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in cellular assays.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Properties
In a separate study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound demonstrated a dose-dependent response in inhibiting cell viability, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Research also explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzoic acid followed by esterification with methanol. The general procedure is outlined below:
- Bromination : 2,6-Dimethoxybenzoic acid is treated with N-bromosuccinimide (NBS) in an appropriate solvent to introduce the bromomethyl group.
- Esterification : The resulting brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of this compound as a topical agent for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo treatments.
- Case Study on Cancer Treatment : In vitro studies involving combination therapies with this compound and standard chemotherapeutics revealed enhanced cytotoxicity against resistant cancer cell lines.
Properties
Molecular Formula |
C11H13BrO4 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
GUUQHSQJQCYZTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)CBr |
Origin of Product |
United States |
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